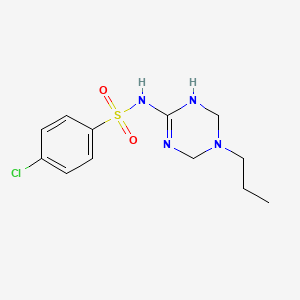![molecular formula C31H32N4OS B11027945 12-(1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11027945.png)
12-(1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core benzimidazo[2,1-b]quinazolin-1(2H)-one structure, followed by the introduction of the thiophen-2-yl and 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl groups. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the development of efficient purification methods, such as chromatography or crystallization, would be essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
12-(1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions can vary widely, but typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, or as a ligand in coordination chemistry.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: It may find applications in the development of new materials, such as polymers or dyes, due to its aromatic and heterocyclic nature.
Mechanism of Action
The mechanism of action of 12-(1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or nucleic acids. The compound’s structure suggests it could act as an inhibitor or modulator of specific biological pathways, potentially affecting processes such as cell signaling, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 12-(1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one include other benzimidazo[2,1-b]quinazolin-1(2H)-one derivatives, as well as compounds containing the 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline or thiophene moieties.
Uniqueness
What sets this compound apart is the combination of these three distinct structural elements, which may confer unique chemical and biological properties. This makes it a valuable target for further research and development, as it could lead to the discovery of new functionalities and applications.
Properties
Molecular Formula |
C31H32N4OS |
|---|---|
Molecular Weight |
508.7 g/mol |
IUPAC Name |
12-(1,2,2,4-tetramethyl-3,4-dihydroquinolin-6-yl)-3-thiophen-2-yl-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one |
InChI |
InChI=1S/C31H32N4OS/c1-18-17-31(2,3)34(4)24-12-11-19(14-21(18)24)29-28-23(15-20(16-26(28)36)27-10-7-13-37-27)33-30-32-22-8-5-6-9-25(22)35(29)30/h5-14,18,20,29H,15-17H2,1-4H3,(H,32,33) |
InChI Key |
FPTSOUYHIGHKJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)C3C4=C(CC(CC4=O)C5=CC=CS5)NC6=NC7=CC=CC=C7N36)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3'-(3-morpholin-4-ylpropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11027873.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B11027882.png)
![2-(cyclohexylamino)-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11027885.png)
![N-(4-chlorophenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11027889.png)
![(2E)-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B11027890.png)
![Methyl 4-{[(2,6-dimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B11027901.png)
![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide](/img/structure/B11027905.png)
![N-(4,8-dimethyl-2-quinazolinyl)-N''-[2-(methylamino)benzoyl]guanidine](/img/structure/B11027914.png)
![Tetramethyl 5',5'-dimethyl-6'-(2-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11027920.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B11027925.png)
![4-methyl-2-(propan-2-ylamino)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B11027930.png)
![Thiourea, 1-[(4,6-dimethylpyrimidin-2-ylamino)-m-tolylaminomethylene]-3-phenyl-](/img/structure/B11027934.png)
![2-({[(1Z)-8-fluoro-4,4-dimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl]methyl}sulfanyl)benzoic acid](/img/structure/B11027936.png)
